![molecular formula C9H13NO B3201609 (Cyclopropylmethyl)[(furan-2-yl)methyl]amine CAS No. 1019611-65-4](/img/structure/B3201609.png)
(Cyclopropylmethyl)[(furan-2-yl)methyl]amine
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Studies on derivatives of furan compounds have shown promising biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives exhibited cytotoxicity against cancer cell lines and microbial activity against bacteria. Such findings highlight the potential of furan derivatives in developing anticancer and antimicrobial agents (Weerachai Phutdhawong et al., 2019).
Novel Routes to Pyrroles
Research has also extended to developing novel synthetic routes to pyrroles, indicating the versatility of furan derivatives as precursors. For example, the reaction of 2-(acylmethylene)propanediol diacetates with primary amines under palladium catalysis yielded 1,2,4-trisubstituted pyrroles, showcasing a new method for synthesizing complex organic structures from simple furan compounds (M. Friedrich et al., 2002).
Anticancer Drug Derivatives
The transformation of bio-derived furanic compounds into pharmaceuticals has been explored, with one study demonstrating the synthesis of bio-derived analogues of the anticancer drug norcantharidin. This work exemplifies the application of furan derivatives in the synthesis of biologically active compounds that could lead to new therapeutic agents (K. Galkin et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of furan-2-yl amines and amino acids has been achieved, demonstrating the potential of these compounds in creating chiral building blocks for further chemical synthesis. This research contributes to the field of asymmetric synthesis, providing routes to obtain chiral compounds with specific configurations, which are crucial in drug development (A. Demir et al., 2003).
Antimicrobial Activity
Further emphasizing the biological relevance, some synthesized furan derivatives, specifically Schiff bases, have displayed antimicrobial properties. This suggests the utility of such compounds in developing new antimicrobial agents, which is critical in the fight against resistant bacterial strains (M. Arora et al., 2013).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan derivatives, in general, have been employed as medicines in a number of distinct disease areas
Biochemical Pathways
Cyclopropane biosynthesis has been grouped into two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
properties
IUPAC Name |
1-cyclopropyl-N-(furan-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h1-2,5,8,10H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGVDRJBZSXWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



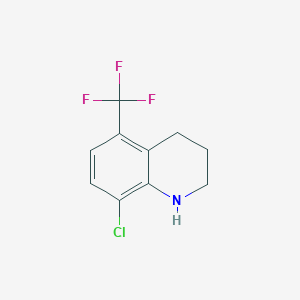
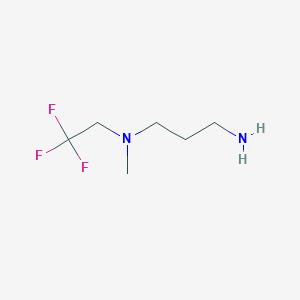

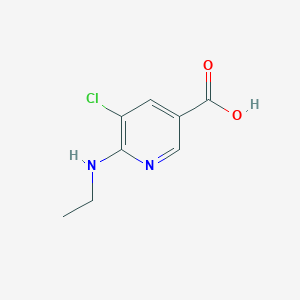
amine](/img/structure/B3201545.png)
amine](/img/structure/B3201550.png)

![N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide](/img/structure/B3201580.png)

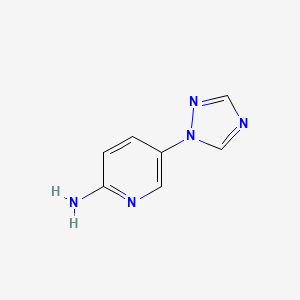
amine](/img/structure/B3201598.png)
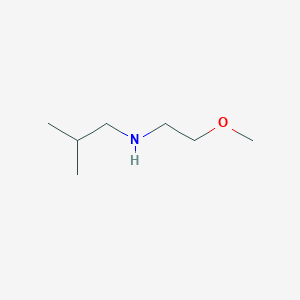

![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)